5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole
Description
5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole (CAS: 1800386-91-7) is a nitrogen-containing heterocyclic compound featuring an indolo[2,3-c]carbazole core substituted with biphenyl groups at positions 5 and 8. Its molecular formula is C₄₂H₂₈N₂, with a molecular weight of 544.68 g/mol .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Purity | ≥95% (commercial suppliers) |
| Stability | Sensitive to heat and moisture |
| Safety Hazards | H315 (skin irritation), H319 (eye irritation) |
| Storage Conditions | Sealed, dry, room temperature |
Properties
Molecular Formula |
C42H28N2 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
9-(3-phenylphenyl)-14-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C42H28N2/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)43-37-20-9-7-18-35(37)41-39(43)26-27-40-42(41)36-19-8-10-21-38(36)44(40)34-17-11-16-32(28-34)30-14-5-2-6-15-30/h1-28H |
InChI Key |
AHYYXPDJBHUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The target molecule consists of an indolo[2,3-c]carbazole core substituted at the 5 and 8 positions with biphenyl groups. Its molecular formula is $$ \text{C}{30}\text{H}{20}\text{N}_2 $$, and it has a molecular weight of approximately 408.49 g/mol.
Preparation Methods
Detailed Synthetic Route
Based on analogous indolo[2,3-a]carbazole derivatives preparation reported in the literature, the following steps can be adapted for the title compound:
Step 1: Preparation of 5,8-dibromo-5,8-dihydroindolo[2,3-c]carbazole
- The dihydroindolo[2,3-c]carbazole core is subjected to bromination using N-bromosuccinimide (NBS) under controlled temperature (0 °C to room temperature) to selectively brominate the 5 and 8 positions.
- The reaction is monitored by thin-layer chromatography (TLC).
- The crude dibromo product is isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Suzuki-Miyaura Coupling with Biphenyl Boronic Acids
- The dibromo intermediate undergoes Suzuki coupling with two equivalents of the appropriate biphenyl boronic acid derivatives:
- For the 5-position substitution: 3-biphenyl boronic acid.
- For the 8-position substitution: 4-biphenyl boronic acid.
- Typical reaction conditions include:
- Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).
- Base such as potassium carbonate (K2CO3).
- Solvent mixture of tetrahydrofuran (THF) and water or toluene.
- Heating under reflux or microwave irradiation to accelerate the reaction.
- The reaction mixture is worked up by aqueous extraction, and the product is purified by column chromatography.
Step 3: Final Purification and Characterization
- The final compound is purified by recrystallization or preparative chromatography.
- Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy ($$^1$$H and $$^13$$C NMR).
- High-resolution mass spectrometry (HRMS).
- Thermal analysis (Thermogravimetric Analysis, TGA).
- UV-visible and fluorescence spectroscopy for photophysical properties.
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Bromination | 5,8-dihydroindolo[2,3-c]carbazole | NBS, DMF, 0 °C to RT | 5,8-dibromo-5,8-dihydroindolo[2,3-c]carbazole |
| 2 | Suzuki-Miyaura Coupling | 5,8-dibromo intermediate + biphenyl boronic acids | Pd catalyst, K2CO3, THF/H2O, reflux or microwave | 5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole |
| 3 | Purification and Analysis | Crude coupled product | Chromatography, recrystallization | Pure target compound |
Experimental Details
Materials and Instrumentation
- Starting materials such as 5,8-dihydroindolo[2,3-c]carbazole and biphenyl boronic acids are commercially available or synthesized by standard methods.
- Reagents like N-bromosuccinimide and palladium catalysts are used as received.
- NMR spectra are recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO).
- HRMS is performed using electron ionization (EI) or electrospray ionization (ESI).
- Thermal stability is assessed by TGA under nitrogen atmosphere.
- Photophysical properties are measured by UV-visible and fluorescence spectrophotometers.
Representative Procedure for Bromination
- Dissolve 5,8-dihydroindolo[2,3-c]carbazole (5 g, 19.5 mmol) in DMF (75 mL).
- Cool the solution to 0 °C.
- Add NBS (7.0 g, 39.0 mmol) portionwise over 30 minutes.
- Stir the mixture at 0 °C for 2 hours, then at room temperature for 5 hours.
- Quench by pouring into ice water, collect the precipitate by filtration.
- Wash with water and ethanol, dry under vacuum.
Representative Procedure for Suzuki Coupling
- In a dry flask, combine 5,8-dibromo intermediate (2 g, 4.5 mmol), 3-biphenyl boronic acid (5 mmol), 4-biphenyl boronic acid (5 mmol), Pd(PPh3)4 (0.1 mmol), and K2CO3 (10 mmol).
- Add a solvent mixture of THF/water (4:1, 50 mL).
- Heat under reflux for 12 hours under nitrogen atmosphere.
- Cool the reaction, extract with dichloromethane, wash with water.
- Dry organic layer over anhydrous sodium sulfate.
- Purify by silica gel column chromatography using hexane/ethyl acetate mixtures.
Analytical Data and Research Findings
Thermal Stability
| Compound | Decomposition Temperature (Td, °C) |
|---|---|
| This compound | 320 - 370 |
This high thermal stability indicates suitability for device applications requiring robust materials.
Photophysical Properties
| Property | Value/Observation |
|---|---|
| UV-Vis Absorption | Strong absorption in the UV-visible range (300-400 nm) |
| Fluorescence Emission | Stable blue light emission in solution and solid state |
| Quantum Yield | Moderate to high, depending on substitution pattern |
These properties are consistent with the compound's potential as a luminescent material in organic electronics.
Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Wide energy gap favorable for blue emission.
- Good electron injection and transport capabilities.
- Planar molecular geometry contributing to efficient π-conjugation.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives .
Scientific Research Applications
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole (CAS: 2071630-78-7)
5,8-Di([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole (CAS: 222044-79-3)
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole (CAS: 1637752-63-6)
BDpyInCz (5,8-bis(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-5,8-dihydroindolo[2,3-c]carbazole)
mCBP-CN (3′,5-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-carbonitrile)
- Key Differences :
- Carbazole-based host material with superior charge-transport properties.
- Lacks the indolo[2,3-c]carbazole core, resulting in reduced thermal stability compared to the target compound .
Biological Activity
5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₂H₂₈N₂
- Molecular Weight : 560.69 g/mol
- CAS Number : 1800386-91-7
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like cyclin-dependent kinases (Cdk) .
Antimicrobial Activity
Studies have shown that indolo[2,3-c]carbazole derivatives possess antimicrobial properties against various pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes.
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. It has been shown to inhibit oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2020) | Evaluated the cytotoxic effects on breast cancer cell lines. | Induced apoptosis via mitochondrial pathways. |
| Study B (2021) | Assessed antimicrobial activity against E. coli and S. aureus. | Significant inhibition of bacterial growth observed. |
| Study C (2022) | Investigated neuroprotective effects in vitro. | Reduced oxidative stress markers in neuronal cells. |
Apoptosis Induction
The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing cytochrome c release from mitochondria.
Cell Cycle Arrest
Inhibition of Cdk2/cyclin E activity leads to cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
Antimicrobial Mechanisms
The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell death.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step Friedel-Crafts acylation and cyclization reactions. For example, analogous indole-carbazole derivatives are synthesized via acid chloride intermediates (e.g., using SOCl₂) followed by Friedel-Crafts acylation with dichlorobenzene derivatives under AlCl₃ catalysis . Reaction optimization requires control of solvent polarity (e.g., DMF or iPrOH), stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine hydrate to ketone intermediates), and reflux durations (4–6 hours) to maximize ring closure efficiency . Yield improvements often correlate with stepwise purification using vacuum distillation and recrystallization .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze aromatic proton environments (e.g., biphenyl substituents at positions 5 and 8) and indole-carbazole core protons for splitting patterns .
- X-ray Crystallography : Resolve π-π stacking interactions between biphenyl groups to confirm stereoelectronic effects .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns consistent with biphenyl cleavage .
Cross-validation with computational models (e.g., DFT for NMR chemical shift prediction) enhances reliability .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) is critical for modeling HOMO-LUMO gaps, charge transfer mechanisms, and biphenyl conjugation effects. For example, biphenyl substituents can be modeled as electron-donating/withdrawing groups to predict redox behavior . Pair these calculations with experimental cyclic voltammetry to validate theoretical predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent polarity mismatches. Systematic studies should:
- Vary Solvent Polarity : Use Hansen solubility parameters to map solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents .
- Characterize Polymorphs : Employ Differential Scanning Calorimetry (DSC) and PXRD to identify crystalline vs. amorphous phases .
- Apply Statistical Design : Use factorial design (e.g., 2^k models) to isolate variables like temperature and solvent composition .
Q. What advanced separation techniques optimize purification of this compound from by-products?
- Methodological Answer :
- Membrane Chromatography : Utilize size-exclusion membranes to separate high-MW by-products (e.g., dimerized carbazoles) .
- HPLC with Chiral Columns : Resolve enantiomeric impurities using cellulose-based stationary phases and isocratic elution (e.g., hexane:IPA 90:10) .
- Simulated Moving Bed (SMB) Chromatography : For large-scale purification, optimize feed concentration and flow rates using COMSOL Multiphysics simulations .
Q. How can AI-driven experimental design improve the synthesis and characterization workflow?
- Methodological Answer :
- Active Learning Algorithms : Train models on existing reaction datasets (e.g., solvent, catalyst, temperature) to predict optimal conditions for new derivatives .
- Automated Characterization Pipelines : Integrate robotic platforms with real-time NMR/MS data analysis to flag impurities or incomplete reactions .
- Contradiction Detection : Use AI to cross-reference spectral data against historical databases, flagging anomalies (e.g., unassigned NMR peaks) for manual review .
Q. What factorial design approaches are suitable for studying substituent effects on this compound’s photophysical properties?
- Methodological Answer :
- 2³ Full Factorial Design : Test variables like biphenyl substitution position (meta vs. para), electron-withdrawing groups (e.g., -CF₃), and solvent polarity .
- Response Surface Methodology (RSM) : Model fluorescence quantum yield as a function of substituent Hammett parameters and conjugation length .
- High-Throughput Screening : Use 96-well plates to simultaneously test multiple derivatives under controlled UV-Vis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
